Journal Name:Lab on a Chip
Journal ISSN:1473-0197
IF:7.517
Journal Website:http://pubs.rsc.org/en/journals/journalissues/lc
Year of Origin:2001
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:343
Publishing Cycle:Monthly
OA or Not:Not
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/B400810N
The first page of this article is displayed as the abstract.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/B403638G
No abstract is available for this content
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/B405139B
The first page of this article is displayed as the abstract.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/B406487A
The first page of this article is displayed as the abstract.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/B409797C
The first page of this article is displayed as the abstract.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/B409793A
The first page of this article is displayed as the abstract.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/B406788F
The first page of this article is displayed as the abstract.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/B414316G
The first page of this article is displayed as the abstract.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/B414390F
The first page of this article is displayed as the abstract.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/B416927C
The first page of this article is displayed as the abstract.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00486D
Interstitial fluid uptake and retention by lymphatic vessels (LVs) play a role in maintaining interstitial fluid homeostasis. While it is well-established that intraluminal lymphatic valves in the collecting LVs prevent fluid backflow (secondary lymphatic valves), a separate valve system in the initial LVs that only permits interstitial fluid influx into the LVs, preventing fluid leakage back to the interstitium (primary lymphatic valves), remains incompletely understood. Although lymphatic dysfunction is commonly observed in inflammation and autoimmune diseases, how the primary lymphatic valves are affected by acute and chronic inflammation has scarcely been explored and even less so using in vitro lymphatic models. Here, we developed a human initial lymphatic vessel chip where interstitial fluid pressure and luminal fluid pressure are controlled to examine primary lymph valve function. In normal conditions, lymphatic drainage (fluid uptake) and permeability (fluid leakage) in engineered LVs were maintained high and low, respectively, which was consistent with our understanding of healthy primary lymph valves. Next, we examined the effects of acute and chronic inflammation. Under the acute inflammation condition with a TNF-α treatment (2 hours), degradation of fibrillin and impeded lymphatic drainage were observed, which were reversed by treatment with anti-inflammatory dexamethasone. Surprisingly, the chronic inflammation condition (repeated TNF-α treatments during 48 hours) deposited fibrillin to compensate for the fibrillin loss, showing no change in lymphatic drainage. Instead, the chronic inflammation condition led to cell death and disruption of lymphatic endothelial cell–cell junctions, increasing lymphatic permeability and fluid leakage. Our human lymphatic model shows two distinct mechanisms by which primary lymphatic valve dysfunction occurs in acute and chronic inflammation.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00584D
Although polydimethylsiloxane (PDMS) is a versatile and easy-to-use material for microfluidics, its inherent hydrophobicity often necessitates specific hydrophilic treatment to fabricate microchip architectures for generating double emulsions. These additional processing steps frequently lead to increased complexity, potentially creating barriers to the wider use of promising microfluidic techniques. Here we describe an alignment-free spatial hydrophilic PDMS patterning technique to produce devices for the creation of double emulsions using combinations of PDMS and PDMS/surfactant bilayers. The technique enables us to achieve selective patterning and alignment-free bonding, producing reliable and reproducible water-in-oil-in-water W/O/W droplet emulsions. Our method involves processing devices in a vertical orientation, with the wetting transition contrast being achieved simply by imaging whilst adjusting the PDMS pouring speed (using a mobile phone, for example). We successfully obtain hydrophilic surfaces without distinguishable hydrophobic recovery using a range of surfactant concentrations. Droplet emulsions were produced with low coefficients of variation aligned with those generated with other, more complex, techniques (e.g. 3.8% and 3.1% for the inner and outer diameters, respectively). As a further example, the methods were also demonstrated for liposome production. In future we anticipate that the technique may be applied to other fields, including e.g. reagent delivery, DNA amplification, and encapsulated cell studies.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00590A
The utilization of microfluidic analysis technology has resulted in the advancement of fast pathogenic bacteria detection, which can accurately provide information on biochemical reactions in a single cell and enhance detection efficiency. Nevertheless, the achievement of rapid and effective in situ detection of single-bacteria arrays remains a challenge due to the complexity of bacterial populations and low Reynolds coefficient fluid, resulting in insufficient diffusion. We develop microwell droplet array chips from the lateral hydrodynamic wetting approach to address this issue. The sidewall of the microwell gradually opens which aids in advancing the liquid–air interface and facilitates the impregnation of the solid microwells, preserving the Wenzel state and assisting in resisting the liquid force to separation from the drop. The feasibility of preparing cell arrays and identifying them inside the microwells was demonstrated through the simulated streamlined distribution of gradual and traditional microwells with different sizes. The water-based ink diffusion experiment examined the relationship between diffusion efficiency and flow velocity, as well as the position of the microwell relative to the channel. It showed that the smaller gradual microwell still has a good diffusion efficiency rate at a flow velocity of 2.1 μL min−1 and that the infiltration state is easier to adjust. With this platform, we successfully isolated a mixed population containing E. coli and S. aureus, obtained single-bacteria arrays, and performed Gram assays after in situ propagation. After 20 hours of culture, single bacteria reproduced demonstrating the capability of this platform to isolate, cultivate, and detect pathogenic bacteria.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00678F
The currently existing label-based techniques for the detection of circulating tumor cells (CTCs) target natural surface proteins of cells and are therefore applicable to only limited cancer cell types. We report optomicrofluidic detection of cancer cells in the pool of peripheral blood mononuclear cells (PBMCs) by exploiting the difference in their cell metabolism. We employ metabolic glycoengineering as a click chemistry tool for tagging cells that yields several fold-higher fluorescence signals from cancer cells compared to that from PBMCs. The effects of concentrations of the tagging compounds and cell incubation time on the fluorescence signal intensity are studied. The tagged cells were encapsulated in droplets ensuring that cells enter the detection region two-dimensionally focused in single-file and optically detected with a high detection efficiency and low coefficient of variation of the signals. The metabolic tagging approach showed a significantly higher tagging efficiency and average fluorescence signal compared to the well-established and widely adopted anti-EpCAM-FITC-based tagging. We demonstrated the detection of three different cancer cell lines – EpCAM-negative cervical cancer cell, HeLa, weakly EpCAM positive, and triple-negative breast cancer cell, MDA-MB-231, and strongly EpCAM positive breast cancer cell, MCF7, highlighting that the proposed technique is independent of naturally occurring cell surface proteins and widely applicable. The metabolically tagged and optically detected cells were successfully recultured, proving the compatibility of the proposed technique with downstream assays. The proposed technique is then utilised for the detection of CTCs in metastatic cancer patients' blood. The current work provides a new strategy for detecting cancer cells in the blood that can find potential applications in both fundamental research and clinical studies involving CTCs as well as in single-cell sequencing.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00417A
3D in vitro biological systems are progressively replacing 2D systems to increase the physiological relevance of cellular studies. Microfluidics-based approaches can be powerful tools towards such biomimetic systems, but often require high-end complicated and expensive processes and equipment for microfabrication. Herein, a drug screening platform is proposed, minimizing technicality and manufacturing steps. It provides an alternate way of spheroid generation in droplets in tubes. Droplet microfluidics then elicit multiple droplets merging events at programmable times, to submit sequentially the spheroids to chemotherapy and to reagents for cytotoxicity screening. After a comprehensive study of tumorogenesis within the droplets, the system is validated for drug screening (IC50) with chemotherapies in cancer cell lines as well as cells from a patient-derived-xenografts (PDX). As compared to microtiter plates methods, our system reduces the initial number of cells up to 10 times and opens new avenues towards primary tumors drug screening approaches.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00609C
We describe a system for interrogating the acoustic properties of sub-nanoliter liquid samples within an open microfluidics platform. Sessile droplets were deposited onto integrated optomechanical sensors, which possess ambient-medium-noise-limited sensitivity and can thus passively sense the thermally driven acoustic spectrum of the droplets. The droplet acoustic breathing modes manifest as resonant features in the thermomechanical noise spectrum of the sensor, in some cases hybridized with the sensor's own vibrational modes. Excellent agreement is found between experimental observations and theoretical predictions, over the entire ∼0–40 MHz operating range of our sensors. As an application example, we used the technique to monitor the temporal evolution of evaporating droplets. With suitable control over droplet size and morphology, this technique has the potential for precision acoustic sensing of small-volume biological and chemical samples.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00682D
In recent decades, the rise of β-lactamases has substantially led to the emergence and wide spread of antibiotic resistance posing a serious global health threat. There is growing need for the development of rapid, cost-effective and user-friendly diagnostic assays for the accurate detection of β-lactamases to optimize patient outcomes and prevent the spread of multidrug-resistances. In this article, we present a poly-dimethylacrylamide (PDMA)-based surface functionalization to immobilize β-lactam antibiotics and β-lactamase inhibitors of different subclasses. Immobilization was induced via UV-crosslinking through C,H-insertion reactions. The functional coatings were successfully applied in a highly efficient assay for the determination of recombinant β-lactamases as well as β-lactamases isolated from clinically relevant bacterial strains. Thus, this method describes an innovative approach with several significant benefits for diagnostic applications: the creation of specific detection platforms tailored for β-lactamase activity, the development of high-throughput diagnostic assays and benefits regarding stability and shelf-life. Furthermore, this method is highly adaptable to other surfaces, antibiotics, and analytes, offering far-reaching implications for various biomedical, environmental, and antimicrobial applications.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00314K
Portable sample-to-answer devices with applications in point-of-care settings have emerged to obviate the necessity of centralized laboratories for biomarker analysis. In this work, a smartphone-operated and additively manufactured multiplexed electrochemical device (AMMED) is presented for the portable detection of biomarkers in blood and saliva. AMMED is comprised of a customized portable potentiostat with a multiplexing feature, a 3D-printed sample collection cartridge to handle three samples of saliva and blood at the same time, a smartphone application to remotely control the potentiostat, and a 3D-printed-based multiplexed microfluidic electrochemical biosensor (test chip). Here, by employing additive manufacturing techniques, a simple, cleanroom-free, and scalable approach was proposed for the fabrication of the test chip. Moreover, these techniques can bring about easy integration of AMMED components. Additionally, the test chip can be compatible with different affinity-based bioassays which can be implemented in a multiplexed manner for detection. The AMMED components were successfully characterized in terms of electrochemical and fluidic performance. Particularly, to demonstrate the biosensing capabilities of the device, the spike protein of the SARS-CoV-2 omicron variant and a well-established aptameric assay were selected as the representative biomarker and the bioassay, respectively. The proposed device accurately and selectively detected the target of interest in a rapid (5 min) and multiplex manner with a dynamic detection range of 1–10 000 pg ml−1 in different media, and the clinical feasibility was assessed by several saliva patient samples. AMMED offers a versatile sample-to-answer platform that can be used for the detection of various biomarkers present in biofluids.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00546A
Animal testing for cosmetic ingredients and final products has been banned in Europe and is gaining legal force worldwide. However, the need for reliable testing methodologies remains for safety assessment of cosmetic ingredients. While new approach methodologies exist for many toxicological endpoints, some complex ones lack appropriate testing methods. Microphysiological systems (MPSs) have emerged as a promising tool to address this gap in pre-clinical testing, offering higher predictivity compared to animal models due to the phylogenetic distance between humans and animals. Moreover, they provide a more physiological approach than traditional in vitro testing by mimicking interconnections between different culture compartments as seen in complex organisms. This study presents a three-organ microfluidic MPS comprising skin, liver, and intestine equivalents. Combining this model with gene expression analysis, we evaluated toxicological endpoints of chemicals, demonstrating its potential for diverse applications. Our findings highlight the MPS model as a reliable and ethical method to be applied in an integrated approach for safety assessment in the cosmetic industry. It offers a promising strategy to evaluate toxicological endpoints for cosmetic ingredients and other chemicals, supporting the elimination of animal testing while ensuring consumer safety.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00739A
This study introduces a thermoplastic microdevice integrated with additive-enhanced allele-specific amplification and hydrazine-induced silver nanoparticle-based detection of single nucleotide polymorphism (SNP) and opportunistic pathogens. For point-of-care testing of SNP, an allele-specific loop-mediated isothermal amplification reaction using nucleotide-mismatched primers and molecular additives was evaluated to discriminate single-nucleotide differences in the samples. The microdevice consists of purification and reaction units that enable DNA purification, amplification, and detection in a sequential manner. The purification unit enables the silica-based preparation of samples using an embedded glass fiber membrane. Hydrazine-induced silver nanoparticle formation was employed for endpoint colorimetric detection of amplicons within three min at room temperature. The versatile applicability of the microdevice was demonstrated by the successful identification of SNPs related to sickle cell anemia, genetically-induced hair loss, and Enterococcus faecium. The microdevice exhibited a detection limit of 103 copies per μL of SNP targets in serum and 102 CFU mL−1 of Enterococcus faecium in tap water within 70 min. The proposed microdevice is a promising and versatile platform for point-of-care nucleic acid testing of different samples in low-resource settings.
共10321条
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | BIOCHEMICAL RESEARCH METHODS 生化研究方法1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
10.30 | 158 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://mc.manuscriptcentral.com/lc
- Submission Guidelines
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/prepare-your-article/
- Submission Template
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
- Reference Format
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
- Collection Carrier
- Full papers Communications Critical reviews Tutorial reviews Perspectives